molecular formula C10H10FNO5 B10902875 Ethyl (5-fluoro-2-nitrophenoxy)acetate

Ethyl (5-fluoro-2-nitrophenoxy)acetate

Cat. No.: B10902875
M. Wt: 243.19 g/mol
InChI Key: QZZLVMOMZIKKFW-UHFFFAOYSA-N
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Description

Ethyl (5-fluoro-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10FNO5 and a molecular weight of 243.19 g/mol . This compound is known for its unique chemical structure, which includes a fluorine atom and a nitro group attached to a phenoxy ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-fluoro-2-nitrophenoxy)acetate typically involves the reaction of 5-fluoro-2-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

5-fluoro-2-nitrophenol+ethyl chloroacetateK2CO3,solventethyl (5-fluoro-2-nitrophenoxy)acetate\text{5-fluoro-2-nitrophenol} + \text{ethyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{solvent}} \text{this compound} 5-fluoro-2-nitrophenol+ethyl chloroacetateK2​CO3​,solvent​ethyl (5-fluoro-2-nitrophenoxy)acetate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-fluoro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or methanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Scientific Research Applications

Ethyl (5-fluoro-2-nitrophenoxy)acetate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (5-fluoro-2-nitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine and nitro groups on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C10H10FNO5

Molecular Weight

243.19 g/mol

IUPAC Name

ethyl 2-(5-fluoro-2-nitrophenoxy)acetate

InChI

InChI=1S/C10H10FNO5/c1-2-16-10(13)6-17-9-5-7(11)3-4-8(9)12(14)15/h3-5H,2,6H2,1H3

InChI Key

QZZLVMOMZIKKFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

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